Physicochemical Differentiation: Quantifying the LogP and Permeability of 1-Acridinamine vs. Other Aminoacridines
The lipophilicity of 1-Acridinamine, as measured by its partition coefficient (LogP), is a critical determinant of its membrane permeability and overall bioavailability. Compared to other aminoacridine isomers, 1-Acridinamine exhibits a distinct LogP value. For example, while 9-aminoacridine has a reported LogP of 2.47 (experimental) , 1-Acridinamine has a higher calculated LogP of 3.55 [1]. This ~1-log unit difference signifies a tenfold increase in lipophilicity, which directly impacts its ability to passively diffuse across cellular membranes and its distribution within biological systems. This difference is not merely computational; it aligns with the ACD/LogP prediction of 2.61 for the acridinamine core, further underscoring the influence of the amino group's position on the compound's overall hydrophobicity . This quantitative difference is paramount for researchers designing cell-permeable probes or studying structure-permeability relationships.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 3.55 |
| Comparator Or Baseline | 9-Aminoacridine: Experimental LogP: 2.47 |
| Quantified Difference | ~1.08 LogP units (representing ~10x difference in partition coefficient) |
| Conditions | Calculated vs. experimental values from authoritative databases. |
Why This Matters
A higher LogP for 1-Acridinamine indicates significantly greater membrane permeability compared to 9-aminoacridine, which is a key selection criterion for intracellular applications and lead optimization in medicinal chemistry.
- [1] Molbase. (2023). 1-氨基吖啶 (1-Acridinamine) Chemical Properties. View Source
